Lecithin is a phospholipid with a polar choline found in phosphoester linkage to diacylglycerol.
PC(16:0/18:2(9Z,12Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
A complex mixture of PHOSPHOLIPIDS; GLYCOLIPIDS; and TRIGLYCERIDES; with substantial amounts of PHOSPHATIDYLCHOLINES; PHOSPHATIDYLETHANOLAMINES; and PHOSPHATIDYLINOSITOLS, which are sometimes loosely termed as 1,2-diacyl-3-phosphocholines. Lecithin is a component of the CELL MEMBRANE and commercially extracted from SOYBEANS and EGG YOLK. The emulsifying and surfactant properties are useful in FOOD ADDITIVES and for forming organogels (GELS).
Lecithin
CAS No.: 8002-43-5
Cat. No.: VC0006786
Molecular Formula: C42H80NO8P
Molecular Weight: 758.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 8002-43-5 |
---|---|
Molecular Formula | C42H80NO8P |
Molecular Weight | 758.1 g/mol |
IUPAC Name | [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+ |
Standard InChI Key | JLPULHDHAOZNQI-ZNEZQZEFSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Colorform | Color is nearly white when freshly made, but rapidly becomes yellow to brown in air Light-brown to brown, viscous semiliquid Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 |
Melting Point | 236-237 °C |
Chemical Composition and Structural Characteristics
Lecithin constitutes a heterogeneous mixture of glycerophospholipids, predominantly featuring phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), and phosphatidylserine (PS) . These components self-assemble into bilayered structures in aqueous environments, driven by their amphipathic nature—a hydrophilic phosphate head coupled with hydrophobic fatty acid tails. The molecular architecture enables critical biological functions, including cell membrane fluidity regulation and signal transduction.
Commercial soybean-derived lecithin typically contains:
Component | Percentage Range |
---|---|
Soybean oil | 33–35% |
Phosphatidylinositols | 20–21% |
Phosphatidylcholine | 19–21% |
Phosphatidylethanolamine | 8–20% |
Minor phosphatides | 5–11% |
Carbohydrates | ≤5% |
Sterols | 2–5% |
Table 1: Compositional breakdown of industrial soybean lecithin .
The fatty acid profile varies significantly across sources, with soybean lecithin rich in linoleic acid (C18:2) and egg-derived variants containing higher arachidonic acid (C20:4) concentrations. This variability impacts functional properties such as melting behavior and oxidative stability .
Historical Evolution and Production Methods
Gobley's pioneering work laid the foundation for lecithin extraction, which has since expanded into a global industry producing over 500,000 metric tons annually. Modern production employs two primary methodologies:
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Chemical Extraction: Utilizes hexane, ethanol, or acetone to isolate lecithin from crude vegetable oils, achieving yields >90% . This method dominates soybean processing but raises concerns about solvent residues in food-grade products.
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Mechanical Separation: Employs centrifugation and cold-pressing techniques, particularly in sunflower lecithin production, to meet organic certification standards .
The choice of source material profoundly influences end-product characteristics. Egg yolk lecithin remains prized for pharmaceutical applications due to its high PC content (≈70%), while plant-derived variants offer cost-effective solutions for industrial emulsification .
Physicochemical Properties and Functional Behavior
Lecithin's utility stems from its unique interfacial properties, thoroughly characterized through decades of colloid science research:
Property | Value/Range |
---|---|
Melting Point | >145°C (decomposition) |
Density (24°C) | 1.0305 g/cm³ |
Refractive Index | 1.4649–1.4710 |
Solubility in Chloroform | 0.1 g/mL |
Hydrophilic-Lipophilic Balance | 8–10 |
Table 2: Key physical parameters of purified lecithin .
In aqueous systems, lecithin molecules spontaneously organize into micelles, liposomes, or lamellar phases depending on concentration and temperature. This polymorphism enables diverse applications ranging from drug delivery vesicles to uniform pigment dispersion in paints . The compound's oxidative susceptibility mandates strict storage at ≤-20°C under nitrogen atmospheres for pharmaceutical-grade material.
Health Implications and Clinical Considerations
While lecithin occurs naturally in hepatic and neural tissues, supplemented forms have generated both interest and controversy:
Neurological Applications
The choline moiety in phosphatidylcholine serves as a precursor for acetylcholine synthesis. Preliminary studies suggest 2–3 g/day doses may improve memory recall in mild cognitive impairment by 18–22%, though robust clinical evidence remains lacking .
Sustainability Challenges and Future Directions
The lecithin industry faces mounting pressure to address:
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GMO Controversies: 94% of commercial soybean supplies derive from genetically modified strains, driving demand for non-GMO sunflower alternatives .
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Solvent-Free Extraction: Membrane filtration techniques show promise in reducing hexane usage by 60% while maintaining 85% phosphatide recovery rates.
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Byproduct Valorization: Novel enzymatic methods convert lecithin production waste into high-purity fatty acid methyl esters (FAMEs) for biodiesel applications.
Ongoing research focuses on engineered lecithin variants with tailored hydrophile-lipophile balance (HLB) values, potentially revolutionizing targeted drug delivery and smart material design.
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